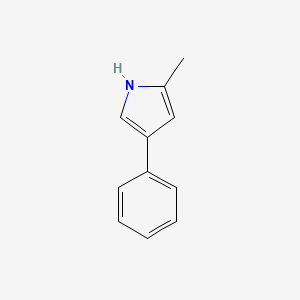

2-methyl-4-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-methyl-4-phenyl-1H-pyrrole |

InChI |

InChI=1S/C11H11N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |

InChI Key |

WEEKSQBGSMJFMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenyl 1h Pyrrole and Analogs

Classical and Modified Pyrrole (B145914) Synthesis Routes for the 2-Methyl-4-phenyl-1H-pyrrole Core

Classical methods for pyrrole synthesis, established in the late 19th century, remain highly relevant and have been adapted to produce a wide variety of substituted pyrroles.

Adaptations of Paal-Knorr Synthesis for Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acid and is a direct and efficient route to substituted pyrroles. wikipedia.org The versatility of this method allows for the synthesis of N-substituted pyrroles by selecting the appropriate primary amine. mdpi.comnih.gov For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.

The reaction mechanism involves the initial formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. uctm.edu Subsequent intramolecular attack by the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orguctm.edu The reaction conditions are generally mild, often proceeding at room temperature, which makes this method suitable for substrates with sensitive functional groups. nih.gov

Numerous modifications have been developed to improve the efficiency and scope of the Paal-Knorr synthesis. These include the use of various catalysts to accelerate the reaction, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which has been shown to provide excellent yields of substituted pyrroles under mild conditions. arabjchem.org Other advancements focus on green chemistry principles, employing environmentally benign catalysts and solvents. nih.gov For instance, catalyst- and solvent-free conditions have been successfully applied for the synthesis of N-substituted pyrroles. rsc.org

| Catalyst | Reaction Conditions | Key Advantages |

| Cerium(IV) ammonium nitrate (CAN) | Ambient temperature, short reaction times | Mild conditions, high yields, scalability. arabjchem.org |

| MgI2 etherate | Not specified | Good to excellent yields for N-substituted pyrroles. uctm.edu |

| Bismuth nitrate | Dichloromethane, room temperature | Mild reaction conditions. ekb.eg |

| CATAPAL 200 (Alumina) | 60°C, 45 min, solvent-free | High yields, short reaction time, catalyst reusability. mdpi.com |

| None (Catalyst- and solvent-free) | Stirring at room temperature | Environmentally friendly, simple procedure. rsc.org |

Applications of Hantzsch Pyrrole Synthesis in this compound Preparation

The Hantzsch pyrrole synthesis is another classical and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgthieme-connect.com This multicomponent reaction is highly efficient for generating a variety of functionalized pyrrole derivatives. researchgate.net

The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. wikipedia.org This enamine then attacks the α-haloketone, followed by cyclization and elimination of water to yield the final pyrrole product. wikipedia.org The Hantzsch synthesis is particularly valuable for creating polysubstituted pyrroles, which are important building blocks in medicinal chemistry. wikipedia.org

Recent advancements in the Hantzsch synthesis have focused on the use of non-conventional conditions to improve its efficiency and environmental footprint. thieme-connect.comresearchgate.net These include solid-phase synthesis and the use of green solvents. thieme-connect.com A variation of the Hantzsch synthesis involves a change in regioselectivity, leading to 4-substituted pyrroles, by using a Lewis acid catalyst like Yb(OTf)3. thieme-connect.com

Knorr Pyrrole Synthesis and its Relevance to this compound Derivatives

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This method is particularly useful for the synthesis of pyrroles with specific substitution patterns. Because α-amino-ketones are prone to self-condensation, they are typically prepared in situ from the corresponding oxime. wikipedia.org The reaction is catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org

The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-amino-ketone. wikipedia.org This method has been adapted to produce a variety of derivatized pyrroles. wikipedia.org For instance, the resulting pyrrole esters can be selectively saponified or hydrolyzed to yield carboxylic acids, and the methyl groups on the pyrrole ring can be functionalized. wikipedia.org

Modern variations of the Knorr synthesis have expanded its scope. For example, the use of unsymmetrical β-diketones can lead to the preferential formation of specific regioisomers. wikipedia.org The development of catalytic versions of the Knorr synthesis represents a more sustainable approach to preparing highly functionalized pyrroles.

Multi-Component Reactions for Diversified this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netresearchgate.net MCRs are particularly valuable for generating libraries of structurally diverse compounds, such as substituted pyrroles. researchgate.netresearchgate.net

A notable example is a copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates to produce 2,3,4-trisubstituted 1H-pyrroles. rsc.org This method offers a direct route to highly substituted pyrroles with good regioselectivity. rsc.org The reaction proceeds through the formation of a chalcone (B49325), followed by a [3+2] cycloaddition. rsc.org

Another MCR approach involves a four-component reaction of an aldehyde, a β-dicarbonyl compound, an amine, and nitromethane, catalyzed by nano zinc oxide, to synthesize highly substituted pyrroles. sharif.edu This method is efficient and utilizes an inexpensive and non-toxic catalyst. sharif.edu The diversity of the final pyrrole scaffold can be easily controlled by varying the starting components.

| Reaction Type | Reactants | Catalyst | Key Features |

| Three-component | Aldehydes, Ketones, Alkyl isocyanoacetates | Copper | Regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org |

| Four-component | Aldehydes, β-Dicarbonyls, Amines, Nitromethane | Nano ZnO | Efficient, uses an inexpensive and non-toxic catalyst. sharif.edu |

| Pseudo-five-component | β-Ketoesters, Phenyl hydrazines, Aldehyde | K2CO3 | Environmentally benign, one-pot synthesis. orientjchem.org |

Catalytic Approaches in the Synthesis of this compound Derivatives (e.g., ZnO Nanocatalysis)

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. sharif.educore.ac.uk Zinc oxide (ZnO) nanoparticles have emerged as an efficient, non-toxic, and inexpensive heterogeneous catalyst for the synthesis of highly substituted pyrroles. sharif.edunih.gov

In a four-component reaction for synthesizing highly substituted pyrroles, ZnO nanoparticles have been shown to significantly reduce the reaction time and increase the yield compared to bulk ZnO. sharif.edu The reusability of the nanocatalyst makes the process more sustainable. nih.gov The proposed mechanism for ZnO-catalyzed reactions often involves the activation of reactants on the catalyst surface. core.ac.uk Other nanocatalysts, such as a ZnO/CuI/PPy nanocomposite, have also been developed for the green synthesis of other nitrogen-containing heterocycles. rsc.org

Electrochemical Synthesis Methods for Pyrrole-3-carbonitriles (e.g., this compound-3-carbonitrile)

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. rsc.orgnih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds.

While direct electrochemical synthesis of this compound is not extensively documented in the provided results, methods for synthesizing related pyrrole derivatives, such as pyrrole-3-carbonitriles, have been developed. For instance, a concise synthesis of 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has been reported from α-hydroxyketones, 3-oxobutanenitrile, and anilines. ntu.edu.sg The synthesis of various 4,5-substituted 1H-pyrrole-3-carbonitriles has been achieved using recyclable heterogeneous catalysts. researchgate.net

The electrochemical synthesis of 1,3,4-triphenyl pyrrole has been demonstrated, showcasing the potential of electrosynthesis in constructing pyrrole rings. rsc.org The proposed mechanism involves the oxidation of a substrate at the anode to initiate cyclization. rsc.orgcardiff.ac.uk These methods highlight the growing interest in electrosynthesis for the sustainable production of complex organic molecules.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the synthesis of this compound and its analogs, several green chemistry approaches have been developed to minimize waste, avoid hazardous reagents, and improve energy efficiency. These methods often involve multicomponent reactions, the use of greener solvents like water, and the application of eco-friendly catalysts.

One-pot, multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. For instance, the synthesis of polysubstituted pyrroles can be achieved through a four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, using natural hydroxyapatite (B223615) as a green and reusable catalyst. semanticscholar.org This method offers high atom economy and proceeds under mild, solvent-free conditions. semanticscholar.org

The use of water as a solvent is another cornerstone of green synthesis. An ultrasound-assisted, three-component condensation reaction in water has been reported for the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. growingscience.com This method is rapid and provides good to high yields of the desired pyrrole derivatives. growingscience.com Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective catalyst for the synthesis of substituted pyrroles in an aqueous medium. scirp.org

Solid acid catalysts are also gaining prominence in green pyrrole synthesis due to their ease of handling, reusability, and reduced environmental impact compared to traditional acid catalysts. Sulfamic acid has been effectively used as a solid-phase organic catalyst for the solvent-free synthesis of 1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone, a derivative of this compound. ekb.eg Zinc oxide nanoparticles have also been employed as a non-toxic, inexpensive, and efficient heterogeneous nanocatalyst for the synthesis of highly substituted pyrroles. sharif.edu Furthermore, molecular sieves have been utilized as catalysts in the reaction of ketoximes and diethyl azodicarboxylate (DEAD) to produce pyrrole derivatives in good yields. bohrium.com

Recent progress has also highlighted the use of microwave irradiation to accelerate reactions and improve yields, often in solvent-free or green solvent systems. researchgate.net These green synthetic protocols are crucial for developing more sustainable and industrially viable processes for producing valuable pyrrole compounds. semanticscholar.org

Table 1: Comparison of Green Synthetic Methods for Pyrrole Derivatives

| Method | Catalyst | Solvent | Key Advantages |

| Four-component reaction | Natural Hydroxyapatite | Solvent-free | High atom economy, mild conditions, reusable catalyst. semanticscholar.org |

| Ultrasound-assisted condensation | None | Water | Rapid reaction, high yields, use of a green solvent. growingscience.com |

| DABCO-catalyzed synthesis | DABCO | Water | Simple procedure, good yields for a variety of substrates. scirp.org |

| Solid-phase organic catalysis | Sulfamic Acid | Solvent-free | Ecologically benign, high yields, less time-consuming. ekb.eg |

| Nanoparticle catalysis | ZnO nanoparticles | Nitromethane | Non-toxic, inexpensive, efficient heterogeneous catalyst. sharif.edu |

| Molecular sieve catalysis | Molecular Sieves | Dichloromethane | Mild conditions, good yields. bohrium.com |

Stereoselective and Regioselective Synthesis Strategies for Chiral and Positional Isomers of this compound Derivatives

The synthesis of specific chiral and positional isomers of this compound derivatives is critical for applications in medicinal chemistry and materials science, where specific stereochemistry and substitution patterns dictate biological activity and material properties.

Stereoselective Synthesis:

Achieving stereoselectivity in the synthesis of pyrrole derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net Rhodium-based catalysts are frequently used for this purpose. researchgate.net For example, the reduction of a pyrrole ring can be directed by a pre-existing stereocenter in the molecule. researchgate.net

A C(sp³)–H activation strategy has been utilized for the stereoselective synthesis of novel pyrrolidine-2-carboxylic acid analogs. nih.gov This approach allows for the introduction of functionality at a specific stereocenter. Furthermore, gold-catalyzed cycloisomerization reactions have been developed for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones from pyrrole precursors, confirming the formation of the trans isomer through X-ray diffraction. acs.org

Regioselective Synthesis:

Regioselectivity, the control of the position of substitution on the pyrrole ring, is another key challenge. Stepwise palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of N-benzenesulfonyl-4-bromo-2-iodopyrrole with different arylboronic acids have been developed for the efficient and regioselective synthesis of 2,4-differentially arylated pyrroles. semanticscholar.orgresearchgate.net This method allows for the controlled introduction of different aryl groups at the 2- and 4-positions of the pyrrole ring. semanticscholar.org

A copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates provides a regioselective route to 2,3,4-trisubstituted 1H-pyrroles. rsc.org This reaction proceeds through a [3+2] cycloaddition to yield the desired products with high regioselectivity. rsc.org Additionally, a one-pot, sequential Meyer–Schuster rearrangement, anti-Michael addition/C(sp³)–H functionalization, and azacyclization has been reported for the highly regioselective synthesis of oxindolyl-pyrroles. acs.org

Table 2: Regioselective Synthetic Strategies for Substituted Pyrroles

| Method | Key Reagents/Catalysts | Positions Functionalized | Outcome |

| Stepwise Suzuki–Miyaura Coupling | Pd(PPh₃)₄, N-benzenesulfonyl-4-bromo-2-iodopyrrole | 2 and 4 | Synthesis of 2,4-differentially arylated pyrroles. semanticscholar.org |

| Copper-Catalyzed Three-Component Reaction | Copper catalyst, aldehydes, ketones, alkyl isocyanoacetates | 2, 3, and 4 | Regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org |

| Meyer–Schuster Rearrangement/Anti-Michael Addition/Azacyclization | Ca(OTf)₂, propargylic alcohols, 1,3-diketones, amines | 2, 3, and 4 | Highly regioselective synthesis of oxindolyl-pyrroles. acs.org |

Detailed Spectroscopic Elucidation and Structural Characterization of 2 Methyl 4 Phenyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-methyl-4-phenyl-1H-pyrrole, recorded in DMSO-d₆, provides detailed information about the electronic environment and connectivity of the protons in the molecule. beilstein-journals.org

The broad singlet observed at 10.64 ppm is characteristic of the N-H proton of the pyrrole (B145914) ring. beilstein-journals.org The protons of the phenyl group appear as a multiplet between 7.49 and 7.03 ppm. Specifically, the signals for the ortho-protons (H-2',6') are observed at δ 7.49–7.44 ppm, the meta-protons (H-3',5') at δ 7.28–7.23 ppm, and the para-proton (H-4') at δ 7.08–7.03 ppm. beilstein-journals.org

The pyrrole ring protons exhibit distinct signals. The H-5 proton appears as a doublet of doublets at 7.02 ppm with coupling constants of J = 2.8 and 1.8 Hz. beilstein-journals.org The H-3 proton is observed as a multiplet at 6.12–6.10 ppm. beilstein-journals.org The methyl group protons (CH₃) attached to the C-2 position of the pyrrole ring resonate as a doublet at 2.19 ppm with a coupling constant of J = 1.0 Hz, indicating a long-range coupling. beilstein-journals.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 10.64 | br s | - |

| H-2',6' | 7.49–7.44 | m | - |

| H-3',5' | 7.28–7.23 | m | - |

| H-4' | 7.08–7.03 | m | - |

| H-5 | 7.02 | dd | 2.8, 1.8 |

| H-3 | 6.12–6.10 | m | - |

| CH₃ | 2.19 | d | 1.0 |

The ¹³C NMR spectrum, also recorded in DMSO-d₆, reveals the carbon framework of this compound. beilstein-journals.org

The phenyl ring carbons show signals at δ 136.5 (C-1'), 128.5 (C-3',5'), 124.5 (C-4'), and 124.2 (C-2',6'). beilstein-journals.org The carbons of the pyrrole ring resonate at δ 128.1 (C-2), 123.2 (C-4), 113.3 (C-5), and 103.3 (C-3). beilstein-journals.org The methyl carbon (CH₃) gives a signal at δ 12.8 ppm. beilstein-journals.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1' | 136.5 |

| C-3',5' | 128.5 |

| C-2 | 128.1 |

| C-4' | 124.5 |

| C-2',6' | 124.2 |

| C-4 | 123.2 |

| C-5 | 113.3 |

| C-3 | 103.3 |

| CH₃ | 12.8 |

Two-dimensional NMR techniques were utilized to confirm the structural assignments of this compound. beilstein-journals.org

COSY (Correlation Spectroscopy): The COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the pyrrole ring protons H-3 and H-5, as well as the couplings between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would confirm the assignments of the protonated carbons, for example, showing a cross-peak between the H-3 signal at δ 6.12–6.10 and the C-3 signal at δ 103.3. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the H-5 proton showing a correlation to the C-4 and C-3 carbons, and the methyl protons showing correlations to the C-2 and C-3 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would show correlations between protons that are close in space, such as between the methyl protons and the H-3 proton of the pyrrole ring, and between the ortho-protons of the phenyl ring and the H-5 proton of the pyrrole ring.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

The infrared (IR) spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3412-3370 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. beilstein-journals.org Aromatic C-H stretching vibrations are observed at 3027 cm⁻¹. beilstein-journals.org The C-H stretching of the methyl group is seen at 2923 cm⁻¹. beilstein-journals.org The C=C stretching vibrations of the aromatic and pyrrole rings appear at 1603 and 1529 cm⁻¹, respectively. beilstein-journals.org The C-N stretching vibration is also present in the fingerprint region. Out-of-plane C-H bending vibrations for the substituted phenyl ring are observed at 762 and 697 cm⁻¹. beilstein-journals.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3412, 3370 |

| Aromatic C-H stretch | 3027 |

| Aliphatic C-H stretch | 2923 |

| C=C stretch (aromatic) | 1603 |

| C=C stretch (pyrrole) | 1529 |

| C-H out-of-plane bend | 762, 697 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry was used to determine the exact mass of the molecular ion and confirm the elemental composition of this compound. The HRMS (ESI) data showed a calculated mass for [C₁₁H₁₂N + H]⁺ of 158.0970, with the found mass being 158.0956, which is in excellent agreement with the proposed molecular formula. beilstein-journals.org This confirms the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would be expected to show the loss of a methyl group and fragmentation of the pyrrole and phenyl rings, providing further structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS serves as an essential tool for assessing the purity of a synthesized batch and for identifying any volatile derivatives or byproducts from a reaction mixture. researchgate.net The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint. researchgate.netjppres.com

Below is a table illustrating the type of data obtained from a typical GC-MS analysis for a hypothetical sample of this compound.

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) | Purity Assessment (%) |

|---|---|---|---|---|

| 15.2 | This compound | 157 (M+), 142, 115, 77 | 100 | 98.5 |

| 12.8 | Unidentified Impurity | - | - | 1.0 |

| 16.5 | Reaction Byproduct | - | - | 0.5 |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular structure of this compound. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org

Intermolecular hydrogen bonding is a dominant feature in the crystal structures of N-H containing pyrroles. The N-H group of the pyrrole ring typically acts as a hydrogen bond donor, while an electronegative atom (like oxygen or nitrogen) from an adjacent molecule acts as an acceptor. mdpi.com These interactions can lead to the formation of supramolecular structures such as dimers or chains. mdpi.comnih.gov In the absence of strong acceptors, N-H···π interactions, where the hydrogen is bonded to the π-system of a neighboring aromatic ring, can also be observed, connecting molecules into layers. nih.govresearchgate.net The strength of these hydrogen bonds can be inferred from the donor-acceptor distances. nih.gov

The following table summarizes typical crystallographic data and intermolecular interactions observed in related phenyl-pyrrole derivatives.

| Parameter | Observed Value in Related Phenyl-Pyrrole Derivatives | Reference |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | researchgate.netnih.govresearchgate.net |

| Space Group | P21/c, Pbcn | nih.govresearchgate.net |

| Pyrrole-Phenyl Dihedral Angle (°) | 34.95 - 58.99 | nih.gov |

| N-H···O Hydrogen Bond Length (Å) | ~2.0 | nih.gov |

| N-H···π Interaction | Present, forming molecular layers | nih.govresearchgate.net |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and photophysical properties of a molecule. For this compound, these methods reveal how the chromophoric system, composed of the pyrrole and phenyl rings, interacts with light.

The UV-Vis absorption spectrum of pyrrole exhibits a characteristic absorption band attributed to a π-π* transition. researchgate.netnist.gov The introduction of a phenyl substituent at the 4-position and a methyl group at the 2-position on the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maximum. This shift occurs because the phenyl group extends the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electronic properties of substituted pyrroles are significantly influenced by the nature and position of the substituents. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many pyrrole derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The photophysical properties, including absorption and emission wavelengths, are sensitive to solvent polarity. researchgate.net For some N-phenylpyrroles, dual fluorescence has been observed, indicating emission from different excited states. researchgate.net

The table below presents typical photophysical data for phenyl-pyrrole derivatives, which can be used to estimate the properties of this compound.

| Property | Typical Range for Phenyl-Pyrrole Derivatives | Reference |

|---|---|---|

| Absorption Maximum (λabs, nm) | 260 - 350 | researchgate.netnih.gov |

| Molar Absorptivity (ε, M-1cm-1) | 10,000 - 30,000 | N/A |

| Emission Maximum (λem, nm) | 350 - 450 | nih.gov |

| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.50 | researchgate.net |

| Stokes Shift (nm) | 50 - 100 | rsc.org |

Chemical Reactivity and Functionalization Strategies of 2 Methyl 4 Phenyl 1h Pyrrole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the carbon atoms. For substituted pyrroles like 2-methyl-4-phenyl-1H-pyrrole, the regioselectivity of electrophilic attack is directed by the existing substituents. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 or C5 positions (α-positions) due to the greater stabilization of the cationic intermediate. In this compound, the C2 position is occupied by a methyl group, thus electrophilic attack is expected to primarily occur at the C5 position. The C3 and C4 positions (β-positions) are less reactive towards electrophiles.

Conversely, nucleophilic aromatic substitution on the electron-rich pyrrole ring is challenging and typically requires the presence of strong electron-withdrawing groups on the ring to facilitate the reaction. For this compound, which lacks such activating groups, direct nucleophilic substitution on the pyrrole ring is not a common transformation. However, nucleophilic attack can be involved in the cyclization of N-alkyne-substituted pyrrole derivatives, where the reaction pathway can be influenced by the electronic nature of the substituents on the alkyne. nih.gov The mechanism of nucleophilic substitution of alkylpyrroles can also be influenced by the presence of oxygen, which can lead to the formation of pyrrolylmethyl intermediates that react with nucleophiles. nih.gov

C-H Functionalization and Directed Metalation Strategies for Specific Derivatization

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic compounds. researchgate.net For N-arylated pyrroles, deprotonative metalation is a key strategy for regioselective functionalization. nih.gov The regioselectivity of this process is highly dependent on the reaction conditions, particularly the base employed. nih.gov For instance, the use of butyllithium (B86547) activated by N,N,N',N'-tetramethylethylenediamine (TMEDA) under kinetic conditions can lead to 2,2'-dilithiation of N-phenylpyrrole. nih.gov In contrast, thermodynamic conditions or the use of other bases can favor monolithiation at the C2 position. nih.gov

In the case of this compound, the N-H proton can be readily abstracted by a strong base to form the corresponding pyrrolide anion. This anion can then react with various electrophiles, leading to N-functionalization. For C-H functionalization on the pyrrole ring, directed metalation strategies can be employed. A directing group, often installed on the nitrogen atom, can guide a metalating agent (e.g., an organolithium reagent) to a specific C-H bond, typically at the ortho-position (C2 or C5). wikipedia.orgbaranlab.orguwindsor.ca Given that the C2 position is substituted, a directing group on the nitrogen could potentially direct metalation to the C5 position. The choice of the N-substituent and the base is crucial in controlling the site of metalation. researchgate.net For instance, with N-substituents like 2-thienyl, 3-pyridyl, or 4-methoxyphenyl, metalation often occurs on the substituent itself. nih.gov

Recent advancements have also explored metal-free C-H functionalization. For example, a metal-free P(III)-directed C-H borylation of phosphines mediated by BBr3 has been developed. researchgate.net Furthermore, electrochemical methods have been utilized for the site-selective C(sp³)–H amination of C2-methyl substituted pyrroles, offering a green and efficient pathway for functionalization. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Introducing Diverse Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of aryl- and heteroaryl-containing molecules, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide or triflate. libretexts.orgorganic-chemistry.org This method is particularly useful for introducing aryl or vinyl substituents onto the pyrrole ring. For instance, phenyl-substituted pyrroles can be synthesized by the Suzuki cross-coupling of a bromopyrrole with phenylboronic acid. This approach could be used to functionalize a halogenated derivative of this compound. The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions. nih.govmdpi.com

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl moieties onto the pyrrole scaffold. A facile and efficient protocol for the synthesis of 1,2,4-substituted pyrroles has been developed using a Sonogashira coupling followed by an acid-catalyzed cyclization, demonstrating the utility of this reaction in constructing substituted pyrrole rings. organic-chemistry.org

The Heck reaction is the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the pyrrole ring. Intramolecular Heck reactions of pyrrole derivatives have been employed in the synthesis of diverse pyrroline (B1223166) derivatives. nih.gov The Narasaka-Heck reaction, a palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, provides an efficient route to synthesize pyrroles and can be part of a cascade reaction sequence for further functionalization. nih.gov

These cross-coupling reactions provide a powerful platform for the diversification of the this compound core, allowing for the introduction of a wide array of substituents at various positions on the pyrrole ring or the phenyl substituent.

Table 1: Overview of Cross-Coupling Reactions for Pyrrole Functionalization

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent + Organohalide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Sonogashira | Terminal Alkyne + Organohalide/Triflate | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Heck | Alkene + Organohalide/Triflate | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

Ring Transformations and Rearrangement Reactions Involving the this compound Core

The pyrrole ring, while aromatic, can participate in various ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems or rearranged pyrrole isomers. These reactions often proceed through intermediates that disrupt the aromaticity of the pyrrole ring.

An interesting rearrangement is the "pyrrole dance," which is an anionic Fries-type rearrangement of N-acylpyrroles. rsc.org In this reaction, treatment of an N-acylpyrrole with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can lead to the migration of the acyl group from the nitrogen to a carbon atom on the pyrrole ring, typically yielding 2-aroylpyrroles. rsc.org This chemoselective rearrangement is dependent on the choice of the base, as other bases might favor C-H functionalization of a different reaction partner. rsc.org While this has been demonstrated for N-acylpyrroles, similar base-mediated rearrangements could potentially be explored for derivatives of this compound.

Photochemical reactions can also induce significant transformations of the pyrrole core. An extraordinary photochemical reaction of pyrroles has been reported to be a tool for generating molecular complexity, proceeding through cascade processes. bris.ac.uk Such photochemical rearrangements can lead to the formation of complex polycyclic structures.

While specific examples of ring transformations and rearrangements starting directly from this compound are not extensively documented, the general reactivity patterns of the pyrrole ring suggest that under appropriate conditions (e.g., strong bases, photochemical irradiation), this core could undergo transformations leading to novel molecular architectures.

Photochemical and Electrochemical Transformations of this compound Derivatives

Photochemical and electrochemical methods offer sustainable and often unique pathways for the synthesis and functionalization of organic molecules, including pyrrole derivatives. rsc.org These methods can proceed through radical or radical-ion intermediates, leading to reactivity patterns that are complementary to traditional thermal reactions.

Photochemical transformations of pyrroles can lead to a variety of outcomes, including rearrangements and cycloadditions. The specific reaction pathway is dependent on the substitution pattern of the pyrrole and the reaction conditions. For instance, photoredox catalysis has been utilized for C-H functionalization reactions of various heterocycles, including pyrroles. acs.org These reactions can proceed under mild conditions and tolerate a range of functional groups. acs.org

Electrochemical transformations provide another powerful tool for modifying pyrrole derivatives. The electrochemical behavior of substituted pyrroles has been a subject of study, with applications in polymerization and synthetic transformations. researcher.lifeacs.org Electrochemical methods have been developed for the synthesis of polysubstituted pyrroles from simple precursors like 1,3-dicarbonyl compounds and primary amines through an electro-oxidative intermolecular annulation. acs.org More specifically for functionalization, an electrochemical site-selective C(sp³)–H amination of C2-methyl substituted indoles and pyrroles has been reported, which proceeds without the need for external oxidants or metal catalysts and shows excellent regioselectivity. rsc.org This method could be directly applicable to this compound for the functionalization of the methyl group.

Derivatization Towards Hybrid Molecules and Conjugates (e.g., Pyrrole-Chalcone Hybrids)

The this compound scaffold can be incorporated into larger molecular frameworks to create hybrid molecules and conjugates with potentially enhanced or novel biological activities. A prominent class of such hybrids are pyrrole-chalcone conjugates. researchgate.netresearchgate.net

Chalcones are α,β-unsaturated ketones that are well-known pharmacophores. The synthesis of pyrrole-based chalcones is typically achieved through a Claisen-Schmidt condensation between an acetyl-substituted pyrrole and an aromatic aldehyde. nih.govnih.gov For example, 2-acetyl-1-methylpyrrole (B1200348) can be condensed with various aryl aldehydes to produce a range of pyrrole-chalcone derivatives. nih.gov While this specific starting material is not this compound, functionalization of the this compound core to introduce an acetyl group at a suitable position (e.g., C5) would allow for its use in the synthesis of novel chalcone (B49325) hybrids.

Beyond chalcones, the pyrrole moiety can be linked to other heterocyclic systems to create new hybrid structures. For instance, pyrrole-1,2,3-triazole hybrids bearing chalcone and amide scaffolds have been synthesized and evaluated for their biological properties. researchgate.net The synthesis of such hybrids often involves multi-step sequences, utilizing reactions such as click chemistry to link the different molecular fragments. The development of pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors also highlights the potential of creating bioactive hybrid molecules from a pyrrole core. nih.gov

Computational and Theoretical Investigations of 2 Methyl 4 Phenyl 1h Pyrrole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-methyl-4-phenyl-1H-pyrrole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Reactivity: The molecular electrostatic potential (MEP) surface is another valuable output from these calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom and the π-system of the rings, indicating sites susceptible to electrophilic attack. ajchem-a.com Conversely, positive regions (blue), likely near the N-H proton, indicate sites for nucleophilic attack. ajchem-a.com Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 6.2 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 | Measures resistance to change in electron distribution. |

Conformational Analysis and Potential Energy Surface Mapping of the Pyrrole (B145914) Ring and Substituents

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the most significant degree of conformational freedom is the rotation of the phenyl group around the single bond connecting it to the pyrrole ring.

A Potential Energy Surface (PES) can be mapped by systematically changing the dihedral angle between the planes of the pyrrole and phenyl rings and calculating the molecule's energy at each point. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation. youtube.com The lowest energy conformation would likely involve a non-planar arrangement, where the phenyl ring is twisted relative to the pyrrole ring to minimize steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyrrole ring. An eclipsed conformation, where the rings are coplanar, would represent a higher-energy transition state due to increased steric repulsion. youtube.com The height of the rotational barrier on the PES indicates how easily the phenyl group can rotate at a given temperature.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT functionals optimized for NMR prediction (e.g., WP04). github.io Calculations are typically performed on geometry-optimized structures, and the results for different stable conformers can be Boltzmann-weighted to produce an averaged spectrum that better reflects the experimental reality in solution. github.io Predicted ¹H and ¹³C NMR shifts for this compound would help assign the signals observed in an experimental spectrum to specific atoms in the molecule. Modern computational protocols can achieve high accuracy, with mean absolute errors for ¹H shifts often below 0.1 ppm. github.io

IR Vibrational Frequencies: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and deformation of bonds. msu.edu For this compound, characteristic frequencies would include N-H stretching, C-H stretching of the aromatic rings and the methyl group, and C=C and C-N stretching within the pyrrole ring. mdpi.com DFT calculations often systematically overestimate vibrational frequencies, so the raw data is typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com The analysis of these modes provides a detailed picture of the molecule's vibrational properties. researchgate.net

| Vibrational Mode | Typical Calculated Frequency Range (cm-1) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3400-3500 | Pyrrole N-H |

| Aromatic C-H Stretch | 3000-3100 | Phenyl and Pyrrole Rings |

| Aliphatic C-H Stretch | 2900-3000 | Methyl Group |

| C=C Stretch | 1500-1600 | Phenyl and Pyrrole Rings |

| C-N Stretch | 1300-1400 | Pyrrole Ring |

| Aromatic C-H Out-of-Plane Bend | 700-900 | Phenyl and Pyrrole Rings |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. A common route to synthesize substituted pyrroles like this compound is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in

Theoretical studies of the Paal-Knorr mechanism investigate the sequence of elementary steps, including the initial formation of a hemiaminal, subsequent cyclization, and final dehydration to form the aromatic pyrrole ring. wikipedia.org Quantum chemical calculations can be used to locate the geometry of the transition state for each step and compute the corresponding activation energy. acs.org This allows for the identification of the rate-determining step of the reaction. The calculated activation barriers can provide insights into how substituents, catalysts, and reaction conditions influence the reaction rate and outcome. acs.orgorganic-chemistry.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules in a condensed phase, such as in a solvent or a biological environment. dovepress.com

In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. frontiersin.org For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal its dynamic behavior, including the rotation of the phenyl group and the flexibility of the pyrrole ring. mdpi.com Furthermore, MD is a powerful tool for studying intermolecular interactions. dovepress.com Key interactions for this molecule would include:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with solvent molecules or other solute molecules.

π-π Stacking: The aromatic phenyl and pyrrole rings can engage in π-π stacking interactions with other aromatic molecules.

Hydrophobic Interactions: The nonpolar phenyl and methyl groups would drive hydrophobic interactions.

Analysis of MD trajectories provides quantitative information about the stability, geometry, and lifetime of these intermolecular complexes. dovepress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms (if applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or receptor.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com

For phenylpyrrole derivatives, which are known to have antifungal and anti-inflammatory properties, a QSAR model could reveal which structural features are crucial for activity. researchgate.netresearchgate.net For example, a model might show that increasing the hydrophobicity of the phenyl substituent or adding hydrogen bond acceptors enhances activity. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and providing insights into the mechanism of action at the molecular level. mdpi.com

Mechanistic Biological Research and Target Identification of 2 Methyl 4 Phenyl 1h Pyrrole Derivatives

In Vitro Enzyme Inhibition and Activation Mechanisms

The structural framework of 2-methyl-4-phenyl-1H-pyrrole derivatives allows for modifications that can be tailored to fit the active sites of various enzymes, leading to potent and often selective inhibition.

Derivatives of the pyrrole (B145914) scaffold have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. nih.gov

Research into substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates has demonstrated that small structural modifications can significantly impact their inhibitory activity against COX-1 and COX-2. nih.gov For instance, compounds featuring an acetic acid group at the N-1 position of the pyrrole ring showed potent activity against both isoforms. nih.gov The nature of the substituent on the phenyl ring and the bulkiness of the acidic group at the N-1 position were found to be critical determinants of selectivity. A lipophilic but smaller group tends to favor COX-2 inhibition, whereas increasing the bulkiness at the N-1 position can shift the selectivity back towards COX-1. nih.govacs.org Molecular docking studies have further elucidated these interactions, showing that these derivatives can bind to the active site of COX enzymes through hydrogen bonds and hydrophobic interactions, in a manner similar to established inhibitors like meloxicam. nih.gov

| Compound | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 4g | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |

| 4h | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |

| 4k | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |

| 4l | Acetic acid at N-1 | Potent | More potent than Celecoxib | >1 |

| 5b | Propionic acid at N-1 | More potent than COX-2 | Less potent than COX-1 | <1 |

| 5e | Propionic acid at N-1 | More potent than COX-2 | Less potent than COX-1 | <1 |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling, but also implicated in pathological conditions like cancer metastasis. mdpi.com MMP-9, in particular, contributes significantly to tumor invasion. nih.gov

Pyrrole-imidazole (PI) polyamides, which are synthetic small molecules, have been designed to target the promoter region of the MMP-9 gene, thereby inhibiting its expression. nih.gov These molecules can selectively bind to specific DNA sequences, such as the activator protein-1 (AP-1) binding site in the MMP-9 promoter. This binding action effectively silences the gene, leading to a significant reduction in MMP-9 mRNA expression, protein levels, and enzymatic activity in cancer cell lines. nih.gov While not direct derivatives of this compound, this research highlights the potential of the broader pyrrole chemical space to generate compounds that can modulate MMP activity through gene regulation rather than direct enzyme inhibition. nih.gov Other research has focused on developing inhibitors that bind to the hemopexin domain of MMP-9 or allosterically inhibit the activation of the zymogen (pro-MMP-9), representing alternative mechanisms to the traditional active-site chelation of the catalytic zinc ion. researchgate.netfrontiersin.org

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov It represents a well-validated target for antibacterial agents. A class of compounds known as N-phenylpyrrolamides has been identified as potent inhibitors of DNA gyrase. nih.gov

These inhibitors function through an ATP-competitive mechanism, binding to the ATP-binding site located on the GyrB subunit of the DNA gyrase enzyme. nih.gov This binding prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle of DNA cleavage and rejoining. nih.gov X-ray crystallography studies have provided detailed insights into the binding mode, revealing how these pyrrolamide compounds occupy the active site of GyrB. nih.gov Optimization of this scaffold, for example by substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole, has led to a significant increase in inhibitory activity against E. coli DNA gyrase. nih.gov Further modifications have yielded compounds with low nanomolar IC₅₀ values against E. coli DNA gyrase and activity against a range of Gram-positive and Gram-negative bacteria. rsc.org

| Compound Series | Key Structural Feature | E. coli DNA Gyrase IC₅₀ | Antibacterial Spectrum |

|---|---|---|---|

| N-phenylpyrrolamides (Initial) | 4,5-dibromopyrrole ring | 450 nM | - |

| N-phenylpyrrolamides (Optimized) | 3,4-dichloro-5-methyl-substituted pyrrole | 280 nM | - |

| N-phenylpyrrolamides (Further Optimized) | Varied substitutions | 2-20 nM | Gram-positive and some Gram-negative bacteria |

| Compound 22e | - | - | MIC: 0.25 µg/mL (S. aureus), 0.125 µg/mL (E. faecalis) |

| Compound 23b | - | - | MIC: 0.0625 µg/mL (K. pneumoniae) |

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammation. nih.gov As such, they are considered therapeutic targets for inflammatory diseases and some cancers. nih.gov

While direct studies on this compound derivatives as LOX inhibitors are not extensively detailed in the provided context, the broader class of heterocyclic compounds has shown promise. For example, analogs of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) have been identified as potent 15-lipoxygenase inhibitors. nih.gov Furthermore, a series of 1,2,4-triazole (B32235) derivatives bearing a 4-chlorophenyl moiety demonstrated significant inhibitory activity against soybean 15-LOX, with the potency being influenced by the substitution pattern on an adjacent phenyl ring. acs.org The most active compound in this series, featuring two methyl groups at the 2 and 5 positions of the phenyl ring, exhibited a strong inhibitory effect attributed to the electron-donating mesomeric effect of these substituents. acs.org

Receptor Binding and Modulation Studies (e.g., 5-HT6 Receptor Inverse Agonism)

The serotonin (B10506) 5-HT₆ receptor has emerged as a promising target for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. nih.govacs.org This G-protein coupled receptor exhibits high constitutive activity, meaning it is active even in the absence of its natural ligand, serotonin.

A significant breakthrough in this area came from the modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core. nih.govacs.org This structural change had a profound effect on the compound's functional activity, shifting it from neutral antagonism to inverse agonism. nih.gov While a neutral antagonist simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the constitutively active receptor and reduces its basal level of activity. researchgate.net

Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been shown to be potent 5-HT₆ receptor inverse agonists, effectively decreasing the basal cAMP level in cells expressing the receptor. researchgate.net Compound 27, a notable example from this class, was identified as a potent inverse agonist that also demonstrated high selectivity and metabolic stability. nih.govresearchgate.net

| Compound | Receptor Affinity (Kᵢ) | Functional Activity | Effect on Basal cAMP Level |

|---|---|---|---|

| PZ-1386 | 23 nM | Inverse Agonist | Decrease |

| PZ-1179 | 30 nM | Inverse Agonist | Decrease |

| Compound 27 | Not specified | Inverse Agonist | Decrease |

Cellular Pathway Modulation and Signaling Research in In Vitro Models

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events. Research in in vitro models has begun to map these signaling pathways.

In the context of 5-HT₆ receptor inverse agonism, compounds based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold have been shown to modulate multiple signaling pathways. They act as inverse agonists at the Gs protein-coupled signaling pathway, which is responsible for the decrease in basal cAMP production. nih.govresearchgate.net Furthermore, these compounds have been found to be inverse agonists at the Cdk5 (cyclin-dependent kinase 5) signaling pathway. nih.govresearchgate.netnih.gov More recent studies have identified a potent 5-HT₆R inverse agonist from this chemical series that also modulates mTOR (mammalian target of rapamycin) signaling, a crucial pathway in cell growth and proliferation. nih.gov

In the realm of inflammation, a derivative identified as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to modulate cytokine profiles in response to lipopolysaccharide (LPS)-induced inflammation. nih.gov Repeated treatment with this compound in an in vitro model led to a significant decrease in the pro-inflammatory cytokine TNF-α. Concurrently, it caused a marked elevation in the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.gov This selective modulation of cytokine pathways points to a sophisticated immunomodulatory mechanism of action. nih.gov

Apoptosis Induction and Inhibition Mechanisms in Cell Lines

Pyrrole derivatives have demonstrated the ability to both induce and inhibit apoptosis, depending on the specific derivative and cellular context. In models of neurotoxicity, certain synthetic 1,5-diaryl pyrrole derivatives have shown a protective role by inhibiting apoptosis. nih.gov Pre-treatment of PC12 cells with these compounds before exposure to the neurotoxin 6-hydroxydopamine (6-OHDA) resulted in a significant reduction in apoptotic cell death. nih.gov The mechanism for this inhibition is linked to the control of lipid peroxidation and the suppression of the COX-2/PGE2 pathway. nih.gov

Conversely, other pyrrole derivatives are potent inducers of apoptosis in cancer cells. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, known as RDS 60, triggers apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. This process is mediated through the extrinsic apoptotic pathway, which is characterized by several key molecular events:

Cleavage of PARP-1: A marker for late-stage apoptosis.

Increased Bax/Bcl-2 Ratio: An elevated ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 indicates a shift towards cell death. nih.govmdpi.com

Activation of Caspase 8: The appearance of cleaved caspase 8 confirms the initiation of the extrinsic apoptotic cascade. mdpi.comresearchgate.net

Similarly, spiro-pyrrolopyridazine derivatives have been shown to strongly induce apoptotic cell death in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with high percentages of both early and late apoptotic cells observed after treatment. nih.govacs.org

Table 1: Effects of Pyrrolic Compounds on Apoptosis in PC12 Cells

| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

|---|---|---|---|

| Control | 0.81 | 1.11 | 0.54 |

| 6-OHDA | 15.15 | 1.62 | 0.73 |

| Compound A + 6-OHDA | 1.15 | 1.01 | 0.45 |

| Compound B + 6-OHDA | 2.56 | 1.48 | 0.65 |

| Compound C + 6-OHDA | 1.78 | 1.68 | 0.61 |

Data derived from flow cytometric analysis using an Annexin V/PI kit. nih.gov

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms in Cellular Models (e.g., PC12 cells)

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathology of numerous diseases. researchgate.net Pyrrole derivatives have been identified as effective antioxidant agents capable of mitigating this stress. In cellular models of Parkinson's disease using PC12 cells, pre-treatment with 1,5-diaryl pyrrole derivatives significantly lowered the levels of intracellular ROS induced by 6-OHDA. nih.gov This ROS scavenging activity is a cornerstone of their neuroprotective effects. nih.govresearchgate.net

The mechanism of action for these compounds involves the direct inhibition of ROS production, which in turn prevents oxidative stress-induced apoptosis. nih.gov Studies on various pyrrole-based compounds have confirmed their antioxidant properties in different cellular models, highlighting their potential to protect cells from oxidative damage. nih.gov

Lipid Peroxidation Modulation

Lipid peroxidation is a destructive chain reaction initiated by ROS attacking lipids, leading to cellular damage. researchgate.netmdpi.com Several this compound derivatives have been shown to effectively modulate this process. The neuroprotective effects observed in PC12 cells are directly linked to the ability of these compounds to control and inhibit lipid peroxidation. nih.govresearchgate.net By preventing the propagation of lipid damage, these derivatives help maintain cellular integrity and inhibit apoptosis. nih.gov

Research into novel pyrrole derivatives and their cinnamic hybrids has further elucidated their anti-lipid peroxidation activity. nih.gov While some derivatives show moderate antioxidant activity, certain hybrids exhibit potent inhibition of lipid peroxidation, suggesting that structural modifications can enhance this specific mechanism. nih.govresearchgate.net For example, studies have shown that replacing a thienyl ring with a bulkier 4-chlorophenyl group can increase antioxidant activity. nih.gov

Anti-Inflammatory Mechanisms in Cell-Based Assays

Inflammation is a critical biological response, but chronic inflammation contributes to a wide range of diseases. mdpi.com Pyrrole derivatives are recognized for their significant anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. nih.gov

A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. mdpi.comnih.gov Certain 1,5-diaryl pyrrole derivatives exert their anti-inflammatory and neuroprotective effects by suppressing COX-2 expression and reducing the levels of prostaglandin (B15479496) E2 (PGE2). nih.gov Further studies have focused on designing pyrrole derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govacs.orgnih.gov

Additionally, some pyrrole derivatives modulate the production of inflammatory cytokines. For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in systemic inflammation models. This demonstrates a targeted immunomodulatory effect.

Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial agents, with pyrrole derivatives emerging as a promising scaffold. mdpi.com These compounds have demonstrated activity against a broad spectrum of bacteria, including challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

Against Mycobacterium tuberculosis

The derivative BM212 [1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole] shows potent inhibitory activity against multiple strains of M. tuberculosis, including drug-resistant variants. nih.gov It also exhibits bactericidal activity against mycobacteria residing within macrophages, a critical aspect for treating latent tuberculosis. nih.govresearchgate.net

Other mechanisms for pyrrole derivatives include targeting essential enzymes in M. tuberculosis. Some pyrrolyl benzamides act as inhibitors of enoyl-ACP reductase (InhA), an enzyme vital for fatty acid biosynthesis. mdpi.com Other derivatives function as GyrB inhibitors, targeting DNA gyrase, another crucial enzyme for bacterial survival. mdpi.com

Pyrrole-2-carboxamide derivatives have been designed to inhibit Mycobacterial Membrane Protein Large 3 (MmpL3), which is involved in transporting mycolic acids, essential components of the mycobacterial cell wall. researchgate.netnih.gov

Table 2: Antimycobacterial Activity of BM212

| Mycobacterium Strain | MIC (μg/ml) |

|---|---|

| M. tuberculosis H37Rv | 0.7 |

| M. tuberculosis (clinical isolate 1) | 1.5 |

| M. tuberculosis (clinical isolate 2, INH-resistant) | 1.5 |

| M. tuberculosis (clinical isolate 3, SM-resistant) | 0.7 |

| M. fortuitum | 3.1–12.5 |

| M. smegmatis | 3.1–25 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. nih.gov

Against Staphylococcus aureus and Escherichia coli

Marinopyrrole A derivatives have shown potent activity against MRSA, with some being significantly more effective than the standard antibiotic vancomycin. mdpi.com

Other pyrrole compounds have demonstrated inhibitory effects on Gram-positive bacteria like S. aureus, although they may be inactive against Gram-negative bacteria such as E. coli. mdpi.com The mechanism for some derivatives involves the inhibition of DNA gyrase. mdpi.com

Antimalarial and HIV-1 Protease Inhibitory Activities

Antimalarial Activity Pyrrolone derivatives, a class of compounds containing the pyrrole ring, have been identified as potent antimalarial agents. nih.gov These compounds show strong activity against chloroquine- and pyrimethamine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize these compounds, aiming to improve their metabolic stability and aqueous solubility, which are critical for oral bioavailability. nih.govacs.org One potential target for these compounds within the parasite is the cGMP-dependent protein kinase (PfPKG), which is crucial for multiple stages of the parasite's life cycle. acs.org

HIV-1 Inhibitory Activities Pyrrole derivatives have been investigated as inhibitors of various stages of the HIV-1 replication cycle. nih.gov While many studies focus on entry and reverse transcriptase inhibition, the specific targeting of HIV-1 protease is a key area of research.

Entry Inhibition: Many pyrrole-based compounds function as HIV-1 entry inhibitors. nih.gov For instance, N-substituted pyrrole derivatives have been shown to target the gp41 transmembrane subunit of the HIV envelope glycoprotein. nih.govresearchgate.net This interaction blocks the conformational changes necessary for the fusion of the viral and cellular membranes, thus preventing the virus from entering the host cell. nih.gov

Anticancer Mechanisms in various Cancer Cell Lines (e.g., K-562, A375, Hela, MCF-7)

The anticancer potential of this compound derivatives is well-documented across a variety of cancer cell lines, operating through multiple mechanisms.

Cytotoxicity and Apoptosis Induction:

HeLa (Cervical Cancer) and MCF-7 (Breast Cancer): Calix researchgate.netpyrrole derivatives exhibit significant cytotoxic activity against both HeLa and MCF-7 cells. biointerfaceresearch.com Spiro-pyrrolopyridazine derivatives also show selective activity against these cell lines, inducing high rates of apoptosis. nih.govacs.org The antitumor effect of some pyrrole derivatives against MCF-7 cells is dose- and time-dependent. researchgate.net

K-562 (Chronic Myelogenous Leukemia): While direct studies on this compound are limited for this cell line, related benzimidazole (B57391) derivatives have shown remarkable cytotoxic activity against K562 cells. nih.gov These compounds induce apoptosis by significantly increasing the expression of pro-apoptotic genes like BAX, BAD, and BIM. nih.gov

A375 (Melanoma): Certain novel diaryl derivatives have proven to be potent agents against the A375 cell line, inducing apoptosis by causing cell cycle arrest in the G2/M phase. nih.gov Other compounds related to the natural product Jaspine B also induce apoptosis in A375 cells, but by arresting the cell cycle in the G1 phase. nih.govmdpi.com The apoptotic mechanism in A375 cells often involves the intrinsic mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio. nih.gov

Other Mechanisms:

Tubulin Polymerization Inhibition: Some pyrrole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of microtubules essential for cell division.

Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act as inhibitors of key enzymes involved in cancer progression, such as PARP, VEGFR1, and JAK3. researchgate.net

Table 3: Cytotoxic Activity of Spiro-pyrrolopyridazine (SPP) Derivatives

| Compound | IC50 (μM) on MCF-7 Cells | IC50 (μM) on H69AR Cells | IC50 (μM) on PC-3 Cells |

|---|---|---|---|

| SPP10 | 2.31 ± 0.3 | 25.14 ± 0.6 | 10.19 ± 0.5 |

| SPP12 | 10.11 ± 0.5 | 19.18 ± 0.4 | 21.16 ± 0.7 |

| SPP6 | 48.17 ± 1.4 | 65.11 ± 1.8 | 71.45 ± 2.1 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Identifying Key Structural Determinants of Biological Mechanisms

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features that govern their therapeutic effects.

Research has shown that substitutions on both the pyrrole ring and the phenyl group significantly influence the pharmacological profile of these compounds. For instance, in a series of 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, the nature of the substituent on the phenyl rings was found to be a critical determinant of their activity as serotonin reuptake transporter (SERT) inhibitors. The presence of a chlorine atom on both phenyl rings at the R2 and R3 positions resulted in the most potent 5-HT reuptake inhibition, comparable to the standard drug sertraline. nih.gov

Furthermore, studies on related pyrrole derivatives have highlighted the importance of the substitution pattern for analgesic and anti-inflammatory activities. In a series of ten pyrrole derivatives, compounds bearing a salicylic (B10762653) acid moiety demonstrated the most promising analgesic activity and lower acute toxicity. Specifically, 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid was identified as a particularly potent analgesic agent. researchgate.net This suggests that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in modulating the biological response.

The substitution at the nitrogen of the pyrrole ring (N-1 position) has also been shown to be a key factor. For example, in a study of 3-brominated pyrroldiones, the introduction of various substituents at the N-1 position led to compounds with anxiolytic and analgesic effects. A cyclohexyl-ethyl derivative at this position was found to be particularly active in anxiolytic assays. jscimedcentral.com

Interactive Table: SAR Insights for this compound Derivatives and Analogs

| Compound Series | Key Structural Feature | Resulting Biological Activity | Reference |

| 1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines | Chlorine at R2 and R3 of phenyl rings | Potent SERT inhibition | nih.gov |

| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acids | 3,4-dimethoxy-phenyl substitution | High analgesic activity | researchgate.net |

| N-substituted 3-amino-pyrrol-2,5-diones | Cyclohexyl-ethyl at N-1 position | Anxiolytic activity | jscimedcentral.com |

Preclinical In Vivo Animal Model Studies for Mechanistic Insights

Preclinical studies in animal models have provided valuable insights into the potential therapeutic effects of this compound derivatives, particularly in the areas of neuroprotection and anti-nociception.

Neuroprotective Effects against 6-OHDA Induced Neurotoxicity:

While direct in vivo studies on this compound derivatives in 6-hydroxydopamine (6-OHDA) models of Parkinson's disease are limited, related research on pyrrole-containing compounds suggests a promising neuroprotective potential. For instance, in vitro studies have shown that certain pyrrole-based hydrazide-hydrazones can protect against 6-OHDA-induced toxicity in isolated rat brain synaptosomes. researchgate.net These findings, although not in whole animal models, indicate that the pyrrole scaffold may be a valuable template for developing neuroprotective agents. The 6-OHDA model is a well-established method for inducing dopaminergic neuron degeneration, a hallmark of Parkinson's disease, by generating oxidative stress and mitochondrial dysfunction. researchgate.netnih.govnih.govlu.semdpi.com Further in vivo investigations are warranted to confirm the neuroprotective efficacy of this compound derivatives in this model.

Anti-nociceptive Effects:

Several in vivo studies have demonstrated the analgesic properties of derivatives containing the 2-methyl-phenyl-pyrrole core. In a study evaluating new derivatives of pyrrole, compounds with a salicylic acid moiety attached to the pyrrole structure exhibited significant analgesic activity in the acetic acid-induced writhing test in mice. researchgate.net This model is commonly used to screen for peripheral analgesic activity.

Another study investigated a class of pyrrole derivatives with small appendage fragments on the central core and found them to be effective in a mouse model of inflammatory pain induced by acetic acid injection. unina.it Furthermore, an evaluation of six novel pyrrolic compounds, including 1-[1,5-Bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole derivatives, showed analgesic activity against chemical stimuli in the formalin test in rats. pensoft.net The formalin test is a valuable model as it assesses both acute (neurogenic) and tonic (inflammatory) pain responses.

Interactive Table: Preclinical In Vivo Studies of this compound Derivatives and Analogs

| Compound/Derivative | Animal Model | Observed Effect | Potential Mechanism | Reference |

| Pyrrole derivatives with salicylic acid moiety | Acetic acid-induced writhing (mice) | Analgesic | Peripheral analgesia | researchgate.net |

| Pyrrole derivatives with small appendage fragments | Acetic acid-induced writhing (mice) | Analgesic | Inhibition of inflammatory pain | unina.it |

| 1-[1,5-Bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole derivatives | Formalin test (rats) | Analgesic | Modulation of chemical nociception | pensoft.net |

Identification of Specific Molecular Targets and Ligand-Target Interaction Mechanisms

The identification of specific molecular targets is crucial for understanding the mechanism of action of this compound derivatives and for the rational design of more potent and selective therapeutic agents.